molecular formula C10H7FIN3O2 B5738696 2-amino-6-(4-fluorophenoxy)-5-iodo-4-pyrimidinol

2-amino-6-(4-fluorophenoxy)-5-iodo-4-pyrimidinol

Cat. No. B5738696
M. Wt: 347.08 g/mol
InChI Key: JSWKGPSKCZXTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-(4-fluorophenoxy)-5-iodo-4-pyrimidinol is a chemical compound with a molecular formula of C11H8FIN4O. It is commonly referred to as "AFPI" and has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of AFPI involves its ability to inhibit the activity of certain enzymes that are involved in DNA synthesis and cell division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
AFPI has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

AFPI has several advantages for laboratory experiments, including its ability to inhibit cancer cell growth and proliferation, and its potential to enhance the effectiveness of other cancer treatments. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on AFPI, including further studies on its mechanism of action, optimization of its therapeutic potential, and exploration of its potential use in combination with other cancer treatments. Additionally, research could be conducted on the potential use of AFPI in the treatment of other diseases, such as viral infections or autoimmune disorders.

Synthesis Methods

The synthesis of AFPI involves the reaction of 4-fluorophenol with 2,4-dichloro-5-iodopyrimidine in the presence of a base. The resulting intermediate is then treated with ammonia to yield AFPI.

Scientific Research Applications

AFPI has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may also enhance the effectiveness of other cancer treatments.

properties

IUPAC Name

2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FIN3O2/c11-5-1-3-6(4-2-5)17-9-7(12)8(16)14-10(13)15-9/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWKGPSKCZXTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=O)NC(=N2)N)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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